![molecular formula C10H11BrN2 B2430527 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine CAS No. 2309445-80-3](/img/structure/B2430527.png)

7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

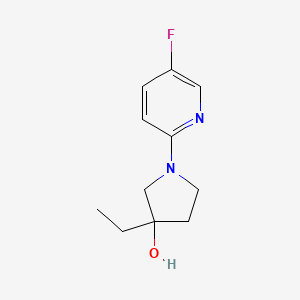

7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a CAS Number of 2309445-80-3 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrrolopyrazines, including 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine, involves several steps . The process begins with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2 (acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones. Finally, intramolecular cyclization (catalyzed by Cs2CO3/DMSO) of the prepared propargylic derivatives reaches the Z-configuration of "(acylmethylidene)pyrrolo[1,2-a]pyrazines" .Molecular Structure Analysis

The molecular structure of 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine consists of a pyrrole and a pyrazine ring . The InChI Code is 1S/C10H11BrN2/c1-3-9-10-4-8(11)6-13(10)5-7(2)12-9/h3-6,12H,1-2H3 .Physical And Chemical Properties Analysis

7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine is a powder at room temperature . Its molecular weight is 239.11 . More detailed physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación

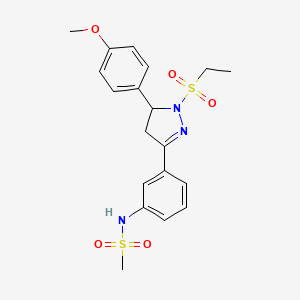

Synthesis and Anti-inflammatory Activity

7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their anti-inflammatory activity. Ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates were created using a reaction involving substituted 2-aminopyrazines and ethyl 3-bromo-4-oxopentanoate. These derivatives showed potential in pharmacological testing for anti-inflammatory properties (Abignente et al., 1992).

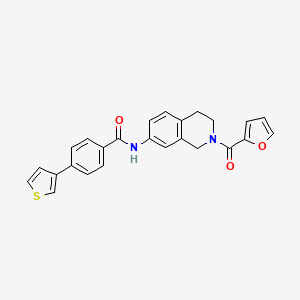

Anticancer Properties

Research on pyrrolo[1,2-a]pyrazine derivatives has also highlighted their potential in cancer treatment. Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7- carbamate, a racemic compound, demonstrated antitumor activity in various in vivo experiments, suggesting its relevance in developing new anticancer agents (Temple & Rener, 1989).

Antimicrobial Activity

Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid have shown promising antimicrobial activity. This indicates their potential use in combating microbial infections (Jyothi & Madhavi, 2019).

Optical and Thermal Properties for Optoelectronic Applications

The synthesis of dipyrrolopyrazine derivatives and their application in optoelectronics has been a significant area of study. These derivatives exhibit valuable optical and thermal properties, making them suitable for use in organic optoelectronic materials (Meti et al., 2017).

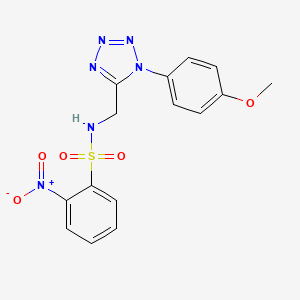

Corrosion Inhibition on Steel Surfaces

Pyrazine derivatives, including 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine, have been investigated for their corrosion inhibitory properties on steel surfaces. Theoretical evaluations through quantum chemical calculations have demonstrated their effectiveness in protecting steel from corrosion (Obot & Gasem, 2014).

Safety And Hazards

The safety information for 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

7-bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-3-9-10-4-8(11)6-13(10)5-7(2)12-9/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZGKXVVQUWIFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN2C1=CC(=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)

![4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2430451.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2430453.png)

![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2430460.png)

![N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2430462.png)

![N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430463.png)

![4-Chloro-2-[(mesitylamino)methyl]phenol](/img/structure/B2430464.png)